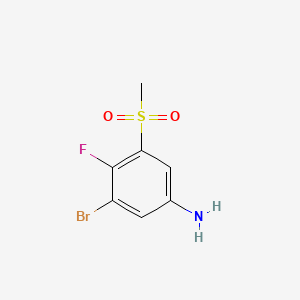

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline

Übersicht

Beschreibung

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is an aromatic organic compound with the CAS Number: 1440535-19-2 . It has a molecular weight of 268.11 and is a solid at room temperature .

Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-(methylsulfonyl)aniline is a solid at room temperature . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives for Anti-Inflammatory Applications

A study focused on synthesizing derivatives of 4-(methylsulfonyl)aniline to explore their potential as anti-inflammatory agents. These compounds showed significant reduction in paw edema, indicating their effectiveness in anti-inflammatory activity. The study also suggested that incorporating 4-(methylsulfonyl)aniline into known anti-inflammatory drugs might increase their selectivity towards COX-2 enzyme, which could be confirmed in future studies (Mahdi et al., 2012).

Metabolic Pathways and Drug-Metabolizing Enzyme Induction

Research has revealed that methylsulfonyl metabolites of m-dichlorobenzene, which may be structurally similar to 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, are involved in inducing hepatic microsomal drug-metabolizing enzymes in rats. This process is dependent on the metabolism of precursors excreted in the bile by intestinal microflora, highlighting a complex interplay between metabolic pathways and enzyme induction (Kato et al., 1986).

Potential in Drug Synthesis and Safety Profiles

The compound DuP 697, structurally related to 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline, has been identified as a potent inhibitor of paw swelling in rat models of arthritis. It showcased analgetic properties against inflammation-related pain and was non-ulcerogenic at high doses, indicating a favorable safety profile. This suggests that the structural framework of 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline could be beneficial in developing therapeutic agents with minimal toxicity (Gans et al., 1990).

Role in Protein-Bound Aminoazo Dyes Formation

A study from 1949 explored the formation of protein-bound aminoazo dyes from derivatives similar to 3-Bromo-4-fluoro-5-(methylsulfonyl)aniline. The research provided insights into the binding of these dyes to proteins and the correlation between carcinogenic activity and the level of bound dye, suggesting potential implications in understanding the carcinogenic risks associated with similar compounds (Miller & Miller, 1949).

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, washing all exposed external body areas thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its target could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . In this process, a palladium catalyst is oxidized as it forms a new bond with an electrophilic organic group, and a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .

Action Environment

It is generally recommended to store similar compounds at room temperature in a dry and well-ventilated place .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDFJLFNPIOAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC(=C1)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)